molecular formula C21H22F3NO3 B11707531 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B11707531
M. Wt: 393.4 g/mol
InChI Key: RFWOUCYBEZXBDI-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both trifluoromethyl and dimethylbenzyl groups makes it a versatile compound in various research applications.

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(14(3)20(27)28)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

RFWOUCYBEZXBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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